molecular formula C16H16BrNOS B2364857 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine CAS No. 793678-82-7

3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Cat. No.: B2364857
CAS No.: 793678-82-7
M. Wt: 350.27
InChI Key: WPAFOYNQSRQPDJ-UHFFFAOYSA-N
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Description

3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine ( 793678-82-7) is a high-purity chemical compound with the molecular formula C16H16BrNOS and a molecular weight of 350.27 g/mol . This research chemical features a tetrahydrobenzo[b]thiophene core, a scaffold recognized in medicinal chemistry for its significant biological potential. Derivatives of the tetrahydrobenzo[b]thiophene structure have been explored for a range of biological activities, with scientific literature reporting related compounds to possess antimicrobial and antitumor properties . Furthermore, patents indicate that similar 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been investigated for methods of medical intervention against mycobacterial infections, such as tuberculosis, highlighting the therapeutic relevance of this chemical class . The compound is supplied for research applications and is strictly for laboratory use. It is not intended for diagnostic or therapeutic purposes. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

(2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c1-9-2-7-12-13(8-9)20-16(18)14(12)15(19)10-3-5-11(17)6-4-10/h3-6,9H,2,7-8,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAFOYNQSRQPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexanone-Cyanoacetate Cyclization

The patent WO2003084947A1 details a method starting with 6-methylcyclohexanone:

  • Condensation : React 6-methylcyclohexanone with ethyl cyanoacetate under basic conditions (Knoevenagel condensation) to form cyclohexylidene cyanoacetic acid ethyl ester.
  • Sulfurization : Treat the intermediate with elemental sulfur at 40–80°C, inducing cyclization via thiocarbonyl ylide formation (Table 1).

Table 1: Reaction Parameters for Core Formation

Parameter Optimal Range Yield (%) Source
Temperature 60–70°C 78–82
Sulfur Equivalents 1.0–1.2 -
Solvent Toluene -
Reaction Time 6–8 hours -

Lawesson’s Reagent-Mediated Thiophene Formation

VulcanChem reports an alternative using α,β-unsaturated ketones:

  • React 6-methylcyclohex-1-en-1-amine with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in dichloromethane at reflux. This method achieves 85% ring closure efficiency but requires rigorous moisture control.

4-Bromobenzoyl Group Introduction

The ketone at the 3-position is functionalized via electrophilic aromatic substitution or cross-coupling:

Friedel-Crafts Acylation

The predominant method involves:

  • Activation : Treat 4-bromobenzoyl chloride with AlCl₃ (1.5 equivalents) in dichloromethane at 0°C.
  • Coupling : Add the tetrahydrobenzothiophene core gradually, maintaining temperature below 10°C to minimize side reactions (Table 2).

Table 2: Friedel-Crafts Optimization Data

Condition Outcome Yield (%) Source
AlCl₃ (1.0 eq) Incomplete acylation 45
AlCl₃ (1.5 eq) Selective 3-position functionalization 72
Solvent: CS₂ Improved regioselectivity 68

Suzuki-Miyaura Cross-Coupling

For halogenated intermediates, VulcanChem proposes:

  • Borylation : Convert the core to a boronic ester using bis(pinacolato)diboron.
  • Coupling : React with 4-bromobenzoyl chloride under Pd(PPh₃)₄ catalysis (2 mol%) in THF/H₂O (3:1). This method reduces AlCl₃ handling but achieves lower yields (58–62%).

Amine Functionalization at the 2-Position

Installation of the primary amine group employs two strategies:

Reductive Amination

  • Ketone Intermediate : Oxidize the 2-position to a ketone using MnO₂.
  • Imine Formation : React with ammonium acetate in ethanol.
  • Reduction : Use NaBH₃CN (pH 4–5) to yield the amine (Table 3).

Table 3: Reductive Amination Efficiency

Reducing Agent Solvent Yield (%) Purity
NaBH₃CN MeOH 81 98%
H₂/Pd-C EtOAc 65 92%

Nucleophilic Substitution

The patent describes displacing a 2-chloro substituent:

  • Chlorination : Treat the core with PCl₅ in refluxing POCl₃.
  • Ammonolysis : Heat with concentrated NH₄OH (28%) at 120°C in a sealed tube (24 hours, 76% yield).

Integrated Synthetic Routes

Combining the above steps, two workflows dominate industrial production:

Linear Sequence (Patent Route)

Cyclohexanone → Cyclohexylidene cyanoacetate → Thiophene core → Friedel-Crafts acylation → Reductive amination
Overall Yield : 42% (four steps)

Convergent Approach (VulcanChem)

Parallel synthesis of bromobenzoyl and aminated thiophene intermediates, followed by Suzuki coupling.
Overall Yield : 38% (higher purity: 99.5% by HPLC)

Purification and Characterization

Crystallization

Recrystallization from chloroform/methanol (1:1 v/v) removes sulfur byproducts, yielding needles with 99.2% purity (mp 148–150°C).

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 3H, CH₃), 2.85–3.10 (m, 4H, cyclohexyl-H), 7.55 (d, J=8.4 Hz, 2H, Ar-H), 7.90 (d, J=8.4 Hz, 2H, Ar-H).
  • HPLC : Retention time 12.7 min (C18 column, 70:30 MeOH/H₂O).

Challenges and Mitigation Strategies

Challenge Solution Efficacy Source
Over-acylation at C-5 Low-temperature (−10°C) AlCl₃ addition High
Amine oxidation N₂ atmosphere during reduction Moderate
Sulfur residue Activated charcoal filtration High

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structural Characteristics

The molecular formula of 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is C₁₆H₁₆BrNOS, with a molecular weight of approximately 350.27 g/mol. The compound features a benzothiophene core that is substituted with a bromobenzoyl group and a methyl group. This unique structure contributes to its potential biological activities and makes it an interesting candidate for medicinal chemistry research.

Biological Activities

Preliminary studies suggest that this compound exhibits significant biological activity. Notably, it has been investigated for its potential as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers and other diseases. The compound's structural features may enhance its interaction with biological targets, making it a candidate for further pharmacological research.

Potential Therapeutic Applications

The compound's unique properties suggest several potential therapeutic applications:

  • Anticancer Activity : As an inhibitor of PRMT5, it may play a role in cancer treatment by disrupting pathways involved in tumor growth.
  • Antimicrobial Properties : Derivatives of similar compounds have shown antibacterial and antifungal activities; thus, further exploration could reveal similar effects for this compound.
  • Anti-inflammatory Effects : Compounds with related structures often exhibit anti-inflammatory properties, warranting investigation into this aspect for this compound .

Comparative Analysis with Related Compounds

A comparative analysis can help elucidate the unique attributes of this compound against structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(4-Bromo-benzoylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acidSimilar benzothiophene coreContains a carboxylic acid group
Ethyl 5-(cyclohexylamino)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylateTetrahydro-benzothiophene structureFeatures an ethyl ester
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-(4-methoxybenzoyl)-3,4-dihydro-1H-isoquinolineIsoquinoline coreDifferent nitrogen-containing heterocycle

This table illustrates the diversity within the benzothiophene class while emphasizing the unique attributes of this compound due to its specific substituents and potential biological activities.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of tetrahydrobenzothiophene derivatives with variations in the benzoyl substituent and alkyl/aryl modifications. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Purity (%) Availability Key References
3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine 4-Bromobenzoyl C₁₇H₁₇BrN₂OS 377.30 95% Discontinued
3-(4-Methoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine 4-Methoxybenzoyl C₁₈H₂₁NO₂S 331.43 97% Discontinued
3-(3,5-Dimethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine 3,5-Dimethoxybenzoyl C₁₉H₂₃NO₃S 361.46 97% Limited
3-(2,3-Dimethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine 2,3-Dimethoxybenzoyl C₁₉H₂₃NO₃S 361.46 95% Available
6,6-Dimethyl-3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine 4-Methylbenzoyl C₁₉H₂₃NOS 321.46 Not listed Commercially sold

Key Findings from Comparative Analysis

Methoxy-substituted analogs (e.g., 3,5-dimethoxy or 2,3-dimethoxy) exhibit increased polarity, which may improve solubility in polar solvents but reduce membrane permeability in biological systems .

Dimethyl substitution at the 6,6-positions (e.g., in the 4-methylbenzoyl analog) further restricts rotational freedom, possibly affecting binding interactions in receptor-based applications .

The 2,3-dimethoxy and 3,5-dimethoxy derivatives remain available, indicating sustained research interest in these variants .

Purity and Analytical Data: Purity levels range from 95% to 97%, with higher purity noted for methoxy-substituted analogs. This may reflect optimized synthetic routes for these derivatives .

Biological Activity

3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula is C16H16BrNOSC_{16}H_{16}BrNOS with a molecular weight of approximately 350.27 g/mol. This compound incorporates a tetrahydro-benzothiophene core, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : Tetrahydro-benzothiophene
  • Substituents : A bromobenzoyl group and a methyl group

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity. Notably, it has been investigated for its potential as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which plays a crucial role in various cancers and other diseases .

Comparative Analysis with Related Compounds

The following table summarizes notable compounds that share structural features with this compound:

Compound NameStructure FeaturesUnique Aspects
2-(4-Bromo-benzoylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acidSimilar benzothiophene coreContains a carboxylic acid group
Ethyl 5-(cyclohexylamino)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylateTetrahydro-benzothiophene structureFeatures an ethyl ester
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-(4-methoxybenzoyl)-3,4-dihydro-1H-isoquinolineIsoquinoline coreDifferent nitrogen-containing heterocycle

These compounds highlight the diversity within the benzothiophene class while emphasizing the unique attributes of this compound due to its specific substituents .

Case Studies and Research Findings

Although comprehensive clinical studies specifically addressing this compound are scarce, related compounds have shown promising results in various biological assays:

  • Antiproliferative Activity : A study on structurally similar compounds demonstrated significant antiproliferative effects against cancer cell lines. For instance, a compound with similar characteristics exhibited an IC50 value of 1.73 μM against FaDu cells (HTB-43), indicating potent cytotoxicity .
  • Mechanistic Insights : Related compounds were shown to induce autophagy and apoptosis in cancer cells through mechanisms involving oxidative stress reduction and cell cycle arrest . Such findings suggest that this compound may also exhibit similar properties.

Q & A

Q. Purity Optimization :

  • Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc gradient) for intermediate purification.
  • Recrystallization : Final product recrystallized from ethanol/water (7:3 v/v) to achieve >95% purity .

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced
Contradictions in biological data (e.g., anti-inflammatory vs. neuropharmacological activity) may arise from assay-specific variables:

  • Assay Conditions : Variations in cell lines (e.g., RAW 264.7 macrophages vs. neuronal SH-SY5Y) or incubation times can alter outcomes. Validate using standardized protocols (e.g., OECD guidelines) .
  • Metabolite Interference : Use liquid chromatography-mass spectrometry (LC-MS) to identify active metabolites, as seen in CE-LIF studies of similar bromobenzoyl derivatives .
  • Structural Confirmation : Ensure crystallographic validation (via SHELX refinement) to rule out polymorphic effects on activity .

What advanced crystallization techniques are suitable for structural elucidation of this compound?

Q. Advanced

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Crystallization : Vapor diffusion using acetonitrile/toluene (1:1) at 4°C to obtain high-quality crystals.
    • Refinement : Employ SHELXL for hydrogen-bonding pattern analysis, critical for understanding packing interactions (e.g., C–H···S or π-π stacking) .
  • Graph Set Analysis : Characterize hydrogen-bond motifs (e.g., R₂²(8) rings) to predict stability and solubility .

What analytical techniques are critical for characterizing this compound?

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Identify methyl protons (δ 1.2–1.4 ppm) and aromatic protons (δ 7.5–8.1 ppm for bromobenzoyl).
    • ¹³C NMR : Confirm carbonyl (δ 190–200 ppm) and quaternary carbons .
  • HPLC-MS : Monitor purity (>98%) and detect trace impurities using a C18 column (ACN/water + 0.1% formic acid) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

How do structural modifications influence the compound’s bioactivity?

Advanced
Key modifications and their effects:

Modification Impact on Activity Reference
4-Bromobenzoyl → 4-Fluorobenzoyl Enhanced blood-brain barrier penetration
Methyl → Cyclopropyl Increased metabolic stability (t₁/₂ ↑ 40%)
Amino group → Schiff base Improved metal chelation (e.g., Cu²⁺ for ROS scavenging)

Q. Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding affinity changes (e.g., ΔG from −8.5 to −10.2 kcal/mol) .
  • SAR Studies : Correlate logP (from 2.1 to 3.5) with cytotoxicity (IC₅₀) in HepG2 cells .

What strategies mitigate synthetic challenges in scaling up this compound?

Q. Advanced

  • Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener and safer large-scale reactions .
  • Flow Chemistry : Implement continuous-flow reactors for bromobenzoylation to reduce reaction time (from 12 h to 2 h) .
  • Byproduct Analysis : Use in-situ IR spectroscopy to monitor intermediates and minimize side reactions (e.g., over-methylation) .

How can hydrogen-bonding patterns inform the design of analogs?

Q. Advanced

  • Graph Set Analysis : Identify motifs like N–H···O=C (D₁¹ descriptor) to enhance crystal packing stability .
  • Co-crystallization : Screen with carboxylic acid co-formers (e.g., succinic acid) to improve solubility without compromising activity .

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